molecular formula C3H12I2N2 B1449387 1,3-Diaminopropane dihydroiodide CAS No. 120675-53-8

1,3-Diaminopropane dihydroiodide

Cat. No. B1449387
CAS RN: 120675-53-8
M. Wt: 329.95 g/mol
InChI Key: KFXBDBPOGBBVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diaminopropane dihydroiodide is a white crystalline solid that is soluble in water and organic solvents . It is stable at room temperature but decomposes when heated . It is primarily used in organic synthesis reactions and the preparation of catalysts . It can serve as an intermediate in organic chemical synthesis, used for the synthesis of other organic compounds such as pharmaceuticals and dyes .

The synthesis process involves the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile .


Molecular Structure Analysis

The molecular formula of 1,3-Diaminopropane dihydroiodide is C3H10N2·2HI, and its molecular weight is 329.95 . The structure of 1,3-Diaminopropane, a component of the compound, is available in various databases .


Chemical Reactions Analysis

1,3-Diaminopropane, a component of the compound, is a building block in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes . It reacts with acrylonitrile to form aminopropionitrile, which is then hydrogenated .


Physical And Chemical Properties Analysis

1,3-Diaminopropane dihydroiodide is a solid at 20 degrees Celsius and should be stored under inert gas . It is hygroscopic, meaning it readily absorbs moisture from the environment . It is soluble in water .

Scientific Research Applications

Aqueous Systems Study

1,3-Diaminopropane (3DP) is used in the study of aqueous systems. It is used in various concentrations and its interaction with water is studied via dynamic light scattering . The formation of dispersed phases in these systems is explained by the presence of rather stable aqua complexes and protonated forms of diamines in aqueous solutions .

Chemistry of Complex Compounds

Aliphatic diamines like 1,3-Diaminopropane are classical ligands in the chemistry of complex compounds . They have a high electron-donating ability, which leads to the formation of fairly stable associates in aqueous solutions .

Activation of Polymers

1,3-Diaminopropane is used as a strongly basic solvent for the activation of polymers . This is due to its strong reactivity, which makes it difficult to work with in its pure form, hence aqueous solutions are used instead .

Colloid-Chemical Polishing

1,3-Diaminopropane finds application in the colloid-chemical polishing of silicon wafers and single crystals . This is again due to its strong reactivity and its ability to form stable associates in aqueous solutions .

Production of Engineering Plastics

1,3-Diaminopropane is used in the metabolic engineering of Escherichia coli for the production of 1,3-diaminopropane (1,3-DAP), a monomer for engineering plastics .

Precursors for Pharmaceuticals, Agrochemicals, and Organic Chemicals

1,3-Diaminopropane is a three carbon diamine, which has a wide range of industrial applications including precursors for pharmaceuticals, agrochemicals, and organic chemicals .

Safety And Hazards

1,3-Diaminopropane dihydroiodide can cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water .

properties

IUPAC Name

propane-1,3-diamine;dihydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.2HI/c4-2-1-3-5;;/h1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXBDBPOGBBVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN.I.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diaminopropane dihydroiodide

CAS RN

120675-53-8
Record name 1,3-Diaminopropane Dihydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diaminopropane dihydroiodide
Reactant of Route 2
Reactant of Route 2
1,3-Diaminopropane dihydroiodide
Reactant of Route 3
1,3-Diaminopropane dihydroiodide
Reactant of Route 4
1,3-Diaminopropane dihydroiodide
Reactant of Route 5
1,3-Diaminopropane dihydroiodide
Reactant of Route 6
1,3-Diaminopropane dihydroiodide

Q & A

Q1: How does 1,3-diaminopropane dihydroiodide interact with perovskite materials, and what are the downstream effects on solar cell performance?

A1: 1,3-Diaminopropane dihydroiodide acts as a surface passivating agent for perovskite films. Instead of forming a new perovskite structure, PDADI directly interacts with the perovskite surface during the annealing process, effectively passivating surface defects []. This passivation leads to several beneficial downstream effects:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.